The Structural Dynamics and Synthetic Utility of (R)-Azepan-3-ol Hydrochloride in Medicinal Chemistry
The Structural Dynamics and Synthetic Utility of (R)-Azepan-3-ol Hydrochloride in Medicinal Chemistry
Executive Summary
The seven-membered nitrogen-containing heterocycle—the azepane ring—represents a privileged scaffold in modern drug discovery. Specifically, (R)-Azepan-3-ol hydrochloride (CAS: 1956435-25-8) has emerged as a critical chiral building block. Unlike rigid six-membered piperidines, azepanes possess a higher degree of conformational flexibility, rapidly interconverting between twist-chair and twist-boat conformations. This flexibility allows the scaffold to dynamically adapt to complex protein binding pockets, making it highly valuable for designing kinase inhibitors and transition-state mimics for glycosidases.
This technical guide explores the physical properties, enantioselective isolation workflows, and mechanistic applications of (R)-Azepan-3-ol hydrochloride, providing a self-validating framework for researchers and drug development professionals.
Chemical Architecture & Physical Properties
The synthesis and handling of seven-membered rings present unique thermodynamic challenges. The entropic penalty of cyclization is higher than that of five- or six-membered rings, often necessitating the synthesis of racemic mixtures followed by downstream chiral resolution.
Isolating the compound as a hydrochloride salt is a deliberate chemical choice. The free base of azepan-3-ol is an oil that is prone to oxidative degradation and atmospheric CO₂ absorption. Conversion to the hydrochloride salt protonates the secondary amine, locking the molecule into a highly stable, crystalline lattice. This not only dramatically increases its shelf-life but also enhances its aqueous solubility—a critical parameter for downstream in vitro biological assays.
Quantitative Physical and Chemical Data
| Parameter | Specification / Value |
| Chemical Name | (R)-Azepan-3-ol hydrochloride |
| CAS Registry Number | 1956435-25-8 |
| Molecular Formula | C6H14ClNO (C6H13NO · HCl) |
| Molecular Weight | 151.63 g/mol |
| Stereocenter | (3R) configuration |
| Physical State | White to off-white crystalline powder |
| Solubility | H₂O (>50 mg/mL), DMSO, Methanol |
| pKa (Conjugate Acid) | ~10.5 (Estimated for aliphatic azepane) |
| Storage Conditions | Desiccated, 2–8 °C, under inert atmosphere |
Enantioselective Synthesis & Resolution Workflows
Because direct asymmetric synthesis of chiral azepanes often suffers from low yields due to enthalpic barriers, the industry standard relies on the resolution of racemic N-Boc-3-hydroxyazepane using Chiral Supercritical Fluid Chromatography (SFC), followed by acidic deprotection.
Why Chiral SFC?
Supercritical CO₂ possesses high diffusivity and low viscosity. This allows for exceptionally high flow rates without generating the excessive backpressure seen in traditional HPLC. For flexible molecules like azepanes, rapid mass transfer is essential to prevent peak broadening caused by on-column conformational interconversion.
Fig 1. Workflow for the chiral resolution and salt formation of (R)-Azepan-3-ol hydrochloride.
Step-by-Step Methodology: Isolation and Salt Formation
This protocol is adapted from the foundational SFC resolution techniques established by and optimized for self-validating laboratory execution.
Phase 1: Chiral SFC Resolution
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Sample Preparation: Dissolve racemic N-Boc-3-hydroxyazepane in LC-MS grade Methanol (approx. 100 mg/mL).
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Chromatographic Conditions: Inject the sample onto a Chiralpak AD-H column (or equivalent amylose-based stationary phase). Use a mobile phase of 85% supercritical CO₂ and 15% Methanol (isocratic) at a flow rate of 3.0 mL/min.
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Elution: The (S)-enantiomer typically elutes first (Peak 1), followed by the desired (R)-enantiomer (Peak 2).
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Validation Checkpoint: Perform analytical chiral HPLC on the collected Peak 2 fraction. Proceed only if the Enantiomeric Excess (ee) is ≥ 98%.
Phase 2: Anhydrous Acidic Deprotection Causality Note: We utilize 4M HCl in anhydrous 1,4-dioxane rather than aqueous HCl. The strictly anhydrous environment prevents unwanted hydrolysis of the azepane ring and allows the final hydrochloride salt to precipitate directly out of solution as the Boc group is liberated as isobutylene gas and CO₂.
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Reaction Setup: Transfer the purified (R)-N-Boc-3-hydroxyazepane (1.0 eq) to a round-bottom flask under an argon atmosphere.
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Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq) at 0 °C to control the exothermic evolution of gas.
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Agitation: Remove the ice bath and stir the mixture at room temperature (25 °C) for 16 hours. A white precipitate will begin to form as the deprotected salt is insoluble in dioxane.
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Isolation: Concentrate the suspension under reduced pressure to remove excess HCl and dioxane. Triturate the resulting solid with cold diethyl ether to remove any residual organic impurities.
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Validation Checkpoint: Filter the white crystalline powder and analyze via ¹H-NMR (D₂O). The disappearance of the intense tert-butyl singlet at ~1.4 ppm confirms complete deprotection.
Mechanistic Role in Medicinal Chemistry
The (R)-Azepan-3-ol scaffold is not merely a structural spacer; it actively participates in pharmacodynamic interactions. Its utility is most prominently demonstrated in two therapeutic areas:
A. Glycosidase Inhibition (Combating Antibiotic Resistance)
In the fight against Gram-negative bacteria like Pseudomonas aeruginosa, resistance to β-lactam antibiotics is often driven by the expression of AmpC β-lactamase. The induction of AmpC is regulated by NagZ, an N-acetylglucosaminidase.
When protonated at physiological pH, the basic nitrogen of the azepane ring mimics the oxocarbenium ion-like transition state of NagZ substrates. Furthermore, the (3R)-hydroxyl group acts as a critical hydrogen-bond donor to the putative histidine general acid-base in the NagZ active site, as demonstrated by. By competitively inhibiting NagZ, azepane derivatives suppress AmpC expression, thereby restoring the efficacy of β-lactam antibiotics.
Fig 2. Logical pathway of NagZ inhibition by azepane derivatives to restore antibiotic efficacy.
B. Kinase Inhibition (Oncology)
(R)-Azepan-3-ol derivatives are heavily utilized in the synthesis of Pyrazol-4-yl-heterocyclyl-carboxamides, which are potent inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3). Pim kinases are constitutively active serine/threonine kinases overexpressed in acute myeloid leukemia (AML) and solid tumors. The azepane ring provides the precise spatial trajectory required to project functional groups into the ATP-binding pocket of the kinase, enhancing binding affinity and selectivity over off-target kinases ().
Conclusion
(R)-Azepan-3-ol hydrochloride bridges the gap between synthetic feasibility and biological efficacy. By employing rigorous SFC resolution and anhydrous salt formation, researchers can reliably access this enantiopure building block. Its unique conformational flexibility and precise stereochemistry make it an indispensable tool for targeting complex enzymatic active sites, from bacterial glycosidases to oncogenic kinases.
References
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Carry, J.-C., Brohan, E., Perron, S., & Bardouillet, P.-E. (2013). "Chiral Supercritical Fluid Chromatography in the Preparation of Enantiomerically Pure (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate." Organic Process Research & Development.[Link]
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Stubbs, K. A., et al. (2013). "Synthesis and characterization of hydroxyazepane inhibitors of NagZ." Chemical Communications.[Link]
- US Patent 8614206B2. (2013). "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
